molecular formula C16H16N2O4S B2543331 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097908-57-9

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2543331
CAS No.: 2097908-57-9
M. Wt: 332.37
InChI Key: SQJHBRBZDVZDDA-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds related to furan, thiophene, and pyrrole derivatives highlights the versatility and potential of these heterocyclic frameworks for creating diverse molecular structures. For example, the study by Sacmacl et al. (2012) on the reactions of furan-3-ones with 2,3-diaminopyridine derivatives underscores the capacity of furan derivatives to undergo Michael type reactions, yielding pyrrol-2-ylidene-acetates with moderate yields (Sacmacl, Bolukbasl, & Şahin, 2012). Similarly, Craig et al. (2005) demonstrated that furan-2-ylmethyl and thien-2-ylmethyl tosylacetates could undergo decarboxylative Claisen rearrangement, showcasing the reactivity of these systems (Craig, King, Kley, & Mountford, 2005).

Biological Activities

The potential biological activities of compounds containing furan, thiophene, and pyrrole units have also been a subject of investigation. Yanagimoto et al. (2002) explored the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, with findings indicating that pyrroles exhibited significant antioxidant activity (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). Furthermore, the synthesis of novel pyridine and naphthyridine derivatives by Abdelrazek et al. (2010) involved the use of furan and thiophene derivatives, indicating the potential of these heterocycles in medicinal chemistry applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Advanced Materials

The development of advanced materials also benefits from the study of furan, thiophene, and pyrrole derivatives. For instance, the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles discussed by Sobenina et al. (2014) showcases the modification of these heterocycles for potential applications in organic electronics or photovoltaics (Sobenina, Petrova, Tomilin, Gotsko, Ushakov, Klyba, Mikhaleva, & Trofimov, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity, which is not known based on the information available .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJHBRBZDVZDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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